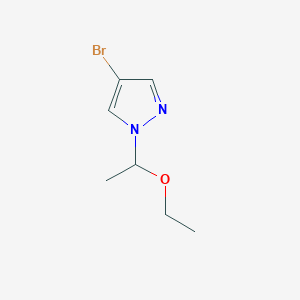

4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(1-ethoxyethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXRSNUJYPTUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024120-52-2 | |

| Record name | 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole, a heterocyclic compound of growing interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis methodologies, analytical characterization, and potential applications, offering a comprehensive resource for researchers and developers in the field.

Core Molecular Attributes

This compound is a substituted pyrazole with the molecular formula C7H11BrN2O.[1][2][3] Its structure is characterized by a pyrazole ring brominated at the C4 position and protected at the N1 position with an ethoxyethyl group. This protecting group is instrumental in synthetic strategies, allowing for selective reactions at other positions of the pyrazole ring before its removal under acidic conditions.

| Property | Value | Source |

| Molecular Weight | 219.08 g/mol | [1][2][3][4][5] |

| Molecular Formula | C7H11BrN2O | [1][2][3][4][5] |

| CAS Number | 1024120-52-2 | [1][2][4] |

| IUPAC Name | 4-bromo-1-(1-ethoxyethyl)pyrazole | [1] |

| Canonical SMILES | CCOC(C)N1C=C(C=N1)Br | [1] |

| InChI Key | DZXRSNUJYPTUFF-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The primary route for synthesizing this compound involves the protection of the nitrogen atom of 4-bromo-1H-pyrazole. This is a critical step to prevent unwanted side reactions during subsequent functionalization of the pyrazole ring.

N-Alkylation with Ethyl Vinyl Ether

The most common and efficient method for the introduction of the 1-(1-ethoxyethyl) protecting group is the reaction of 4-bromo-1H-pyrazole with ethyl vinyl ether. This reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA).

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve 4-bromo-1H-pyrazole in a suitable anhydrous solvent, such as dichloromethane (CH2Cl2).

-

Addition of Reagents: Add ethyl vinyl ether to the solution.

-

Catalysis: Introduce a catalytic amount of trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, and the product is extracted.

-

Purification: The crude product is purified, typically by distillation or column chromatography, to yield the pure this compound.[6]

Causality of Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the ethyl vinyl ether and the resulting acetal.

-

Acid Catalyst: The acid protonates the ethyl vinyl ether, making it more electrophilic and susceptible to nucleophilic attack by the pyrazole nitrogen.

-

Ethoxyethyl Protecting Group: This group is stable under neutral and basic conditions but can be easily removed with mild acid, making it an ideal choice for multi-step syntheses.

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule, confirming the presence and connectivity of all atoms.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[6][7] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Applications in Research and Development

While specific applications of this compound are still being explored, its structural motifs suggest significant potential in several key areas of research and development.[1]

Medicinal Chemistry

The pyrazole core is a well-established pharmacophore found in numerous approved drugs.[1][8] The bromine atom on the pyrazole ring serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the synthesis of libraries of novel compounds for screening against various biological targets. The ethoxyethyl protecting group is crucial in these synthetic pathways, enabling regioselective modifications. Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]

Caption: Drug discovery workflow utilizing this compound.

Materials Science

Heterocyclic compounds like pyrazoles are being investigated for their potential in materials science.[1] The electronic properties of the pyrazole ring, which can be tuned by substitution, make them interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agrochemicals

The pyrazole scaffold is also present in some commercial pesticides and herbicides. The development of new pyrazole-based agrochemicals is an active area of research, and this compound could serve as a valuable building block for the synthesis of novel crop protection agents.[1]

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its straightforward preparation, coupled with the synthetic utility of the bromine atom and the stability of the ethoxyethyl protecting group, makes it an attractive starting material for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further exploration of this compound's reactivity and applications is poised to unlock new opportunities in chemical and biological research.

References

- 1. Buy this compound | 1024120-52-2 [smolecule.com]

- 2. This compound - CAS:1024120-52-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)- | 1024120-52-2 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. spectrabase.com [spectrabase.com]

- 8. nbinno.com [nbinno.com]

The Synthetic Keystone: A Technical Guide to 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents, from anti-inflammatory drugs to cutting-edge kinase inhibitors.[1][2] The strategic functionalization of the pyrazole ring is paramount for fine-tuning the pharmacological properties of these molecules. In this context, 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole has emerged as a key intermediate, offering a stable yet readily cleavable N-protected derivative of 4-bromopyrazole.

The 1-(1-ethoxyethyl) group, often abbreviated as EE or EOE, serves as an acid-labile protecting group for the pyrazole nitrogen. This protection is crucial for two primary reasons: it prevents unwanted side reactions at the N-H position and enhances the solubility of the pyrazole intermediate in organic solvents, thereby facilitating subsequent reactions.[3][4] The bromine atom at the 4-position provides a versatile handle for introducing a wide array of chemical functionalities through various cross-coupling reactions.[5] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, serving as a technical resource for its effective utilization in organic synthesis and drug discovery.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential for the effective and safe handling of this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1024120-52-2 | [6][7] |

| Molecular Formula | C₇H₁₁BrN₂O | [6][7] |

| Molecular Weight | 219.08 g/mol | [6] |

| Physical Form | White to light yellow oil/powder | [8][9] |

| Boiling Point | 55 °C at 2.6 mbar | [8] |

| Solubility | Soluble in most common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. | Inferred from structure and common use. |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[10][11] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[12]

Hazard Statements:

-

May be flammable as a liquid and vapor.[10]

-

Causes skin and serious eye irritation.[11]

-

May cause respiratory irritation.[11]

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.[10]

-

Avoid breathing vapors, mist, or gas.[12]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[10]

-

Store in a cool, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][13]

Synthesis and Purification: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the acid-catalyzed protection of 4-bromo-1H-pyrazole with ethyl vinyl ether.[3][8]

References

- 1. spectrabase.com [spectrabase.com]

- 2. longchangchemical.com [longchangchemical.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles [chooser.crossref.org]

- 5. nbinno.com [nbinno.com]

- 6. Buy this compound | 1024120-52-2 [smolecule.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. indiamart.com [indiamart.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)- - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

Introduction: Strategic Importance in Medicinal Chemistry

4-bromo-1-(1-ethoxyethyl)-1H-pyrazole is a pivotal heterocyclic building block in modern drug discovery and development. Its structure, featuring a pyrazole core with a bromine atom at the C4 position and an acid-labile ethoxyethyl protecting group at the N1 position, makes it an exceptionally versatile intermediate. The bromine atom serves as a synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of molecular complexity. The ethoxyethyl group provides robust protection of the pyrazole N-H under various conditions, yet can be removed under mild acidic conditions, a critical feature for late-stage functionalization in multi-step syntheses.[1][2] This compound is a key precursor in the synthesis of numerous pharmacologically active agents, particularly kinase inhibitors used in oncology.

This guide provides a comprehensive overview of the reliable and scalable synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers in the pharmaceutical and chemical sciences.

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule is logically approached in a two-step sequence from commercially available 4-bromopyrazole. This strategy is predicated on the principle of protecting the reactive N-H proton of the pyrazole ring prior to any subsequent functionalization, although the reverse is also feasible.

-

Protection: The first step involves the protection of the pyrazole nitrogen. The choice of the 1-(1-ethoxyethyl) (EE) group is strategic. It is easily introduced via the acid-catalyzed addition of ethyl vinyl ether.[1][2] This acetal-type protecting group is stable to bases, organometallic reagents, and nucleophiles, which is crucial for downstream cross-coupling reactions.

-

Bromination: The second key transformation is the regioselective bromination of the pyrazole ring at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electronically and sterically favored site for such reactions.[3] N-Bromosuccinimide (NBS) is an ideal reagent for this purpose, as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.[3][4][5]

An alternative, and often preferred, route involves starting with 4-bromopyrazole and protecting the N-H group. This avoids the need to control the regioselectivity of bromination on the protected pyrazole.

Visualizing the Synthesis Pathway

The synthetic workflow is a straightforward two-step process that is efficient and high-yielding.

Caption: A diagram of the two-step synthesis of the target compound.

Synthesis Pathway: A Detailed Examination

Step 1: N-Protection of Pyrazole with Ethyl Vinyl Ether

The initial step focuses on the protection of the acidic N-H proton of the pyrazole ring. This is essential to prevent unwanted side reactions in subsequent steps, such as N-alkylation or deprotonation by organometallic reagents.

Mechanism and Rationale: The reaction proceeds via an acid-catalyzed addition of the pyrazole nitrogen to the double bond of ethyl vinyl ether. A catalytic amount of a strong acid (e.g., trifluoroacetic acid, hydrochloric acid) protonates the ether, generating a resonance-stabilized oxocarbenium ion.[1] The nucleophilic pyrazole nitrogen then attacks this electrophile, and subsequent deprotonation yields the N-protected product, 1-(1-ethoxyethyl)-1H-pyrazole. This reaction is typically high-yielding and clean.[2][6]

Step 2: Electrophilic Bromination at the C4 Position

With the nitrogen protected, the focus shifts to the regioselective bromination of the pyrazole ring.

Mechanism and Rationale: The pyrazole ring system is aromatic and undergoes electrophilic substitution. The C4 position is the most nucleophilic carbon, making it the primary site of attack for electrophiles. N-Bromosuccinimide (NBS) serves as a convenient and safer alternative to liquid bromine, providing a slow, controlled release of electrophilic bromine (Br+).[5] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or chloroform at room temperature.[3][4] The reaction proceeds rapidly and with high selectivity for the C4 position, driven by the electronic properties of the pyrazole ring.

Detailed Experimental Protocols

Caution: These procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole

-

Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or benzene, add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or concentrated HCl (e.g., a few drops).[1][6]

-

Reagent Addition: Slowly add ethyl vinyl ether (1.1 - 1.5 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Work-up: Upon completion, quench the reaction by adding a mild base, such as saturated sodium bicarbonate solution, to neutralize the acid catalyst. Separate the organic layer, and extract the aqueous layer with the solvent used.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by distillation if necessary.[6]

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude or purified 1-(1-ethoxyethyl)-1H-pyrazole (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a colorless or pale yellow oil.[6]

Data Summary and Characterization

The successful synthesis of the target compound should be verified through standard analytical techniques.

| Parameter | Value |

| Molecular Formula | C₇H₁₁BrN₂O[7] |

| Molecular Weight | 219.08 g/mol [7] |

| Appearance | Colorless to pale yellow oil[6] |

| Boiling Point | 55 °C at 2.6 mbar[6] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the ethoxy group protons (triplet and quartet), the methyl group on the acetal (doublet), the methine proton of the acetal (quartet), and the two pyrazole ring protons (singlets).

-

¹³C NMR (DMSO-d₆): Expected signals around δ 15.1 (CH₃), 21.5 (CH₃), 63.6 (OCH₂), 86.9 (N-CH-O), 96.3 (C4-Br), 114.9 (C5), and 131.2 (C3).[6]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with peaks corresponding to the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.[8]

Conclusion

The synthesis pathway detailed in this guide represents a robust, efficient, and well-documented method for producing high-purity this compound. The strategic use of the acid-labile ethoxyethyl protecting group, combined with the selective electrophilic bromination using NBS, provides a reliable route for medicinal chemists and drug development professionals. This key intermediate opens the door to a vast chemical space, facilitating the development of novel therapeutics through predictable and scalable synthetic transformations.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Buy this compound | 1024120-52-2 [smolecule.com]

- 8. spectrabase.com [spectrabase.com]

Navigating the Molecular Landscape: A Spectroscopic Guide to 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with remarkable versatility.[1] Their unique structural motifs are foundational to a wide array of bioactive molecules and functional materials. Among these, 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole represents a key intermediate, offering a synthetically adaptable scaffold for further chemical exploration. The strategic placement of the bromine atom and the N-1 ethoxyethyl group provides distinct handles for molecular elaboration, making a thorough understanding of its structural and electronic properties paramount for its effective utilization.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the spectroscopic characterization of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide will illuminate the causal relationships between molecular structure and spectral output, empowering researchers to confidently identify and utilize this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups, gives rise to a predictable yet nuanced spectroscopic fingerprint. Understanding the contribution of each component is key to a comprehensive analysis.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

A. Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is predicated on a meticulous experimental approach. The following protocol is designed to ensure reproducibility and accuracy.

1. Sample Preparation:

-

Rationale: The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is an excellent first choice for many pyrazole derivatives due to its good solubilizing power and relatively simple residual solvent peak.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative NMR (qNMR), the addition of an internal standard with a known concentration would be necessary. For routine structural confirmation, this is not required.

-

2. Data Acquisition:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Rationale: Standard parameters are often sufficient for a simple molecule like this. A sufficient number of scans are chosen to achieve a good signal-to-noise ratio.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): ~4 seconds

-

Spectral Width (sw): 16 ppm

-

-

-

¹³C NMR Parameters:

-

Rationale: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans and a longer relaxation delay are required to obtain a spectrum with adequate signal intensity. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024 or more

-

Relaxation Delay (d1): 5 seconds

-

Acquisition Time (aq): ~1.5 seconds

-

Spectral Width (sw): 220 ppm

-

-

B. ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 | s | 1H | H-3 (pyrazole) |

| 7.52 | s | 1H | H-5 (pyrazole) |

| 5.50 | q | 1H | N-CH(CH₃)-O |

| 3.45 | m | 2H | O-CH₂-CH₃ |

| 1.75 | d | 3H | N-CH(CH₃)-O |

| 1.15 | t | 3H | O-CH₂-CH₃ |

Interpretation:

-

Pyrazole Ring Protons (H-3 and H-5): The two singlets at δ 7.55 and 7.52 ppm are characteristic of the protons on the pyrazole ring. Their downfield shift is due to the deshielding effect of the aromatic ring current. The lack of coupling between them is consistent with their substitution pattern on the ring.

-

Ethoxyethyl Group Protons:

-

The quartet at δ 5.50 ppm corresponds to the methine proton (N-CH(CH₃)-O). It is split by the three adjacent methyl protons, resulting in a quartet.

-

The multiplet at δ 3.45 ppm is assigned to the methylene protons (O-CH₂-CH₃) of the ethoxy group. These two protons are diastereotopic and may appear as a complex multiplet.

-

The doublet at δ 1.75 ppm is assigned to the methyl protons (N-CH(CH₃)-O) and is coupled to the methine proton.

-

The triplet at δ 1.15 ppm corresponds to the terminal methyl protons (O-CH₂-CH₃) of the ethoxy group, split by the adjacent methylene protons.

-

C. ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 138.0 | C-5 (pyrazole) |

| 128.5 | C-3 (pyrazole) |

| 92.0 | C-4 (pyrazole) |

| 88.0 | N-CH(CH₃)-O |

| 64.0 | O-CH₂-CH₃ |

| 22.0 | N-CH(CH₃)-O |

| 15.0 | O-CH₂-CH₃ |

Interpretation:

-

Pyrazole Ring Carbons: The signals at δ 138.0 and 128.5 ppm are assigned to the C-5 and C-3 carbons of the pyrazole ring, respectively. The carbon bearing the bromine atom (C-4) is significantly shielded and appears at approximately δ 92.0 ppm. This upfield shift is a common effect of halogen substitution on aromatic rings.

-

Ethoxyethyl Group Carbons: The remaining signals at δ 88.0, 64.0, 22.0, and 15.0 ppm are attributed to the carbons of the ethoxyethyl substituent, consistent with their expected chemical environments.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Experimental Protocol

1. Sample Preparation:

-

Rationale: For a liquid sample, the neat film method is the simplest and most direct approach. It avoids the use of solvents that could interfere with the spectrum.

-

Procedure:

-

Place one to two drops of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

-

2. Data Acquisition:

-

Instrumentation: A standard FTIR spectrometer.

-

Parameters:

-

Rationale: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis. Averaging multiple scans improves the signal-to-noise ratio. A background scan of the empty salt plates is crucial to subtract any atmospheric or instrumental interferences.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

B. FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | C-H stretching (aromatic, pyrazole ring) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic, ethoxyethyl) |

| 1550 - 1450 | Medium | C=C and C=N stretching (pyrazole ring) |

| 1120 - 1050 | Strong | C-O-C stretching (ether linkage) |

| ~1000 | Medium | C-N stretching |

| Below 800 | Medium | C-Br stretching |

Interpretation:

-

C-H Stretching: The weak absorptions above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic pyrazole ring. The medium intensity bands in the 2980-2850 cm⁻¹ region arise from the C-H bonds of the aliphatic ethoxyethyl group.

-

Ring Vibrations: The absorptions in the 1550-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations within the pyrazole ring.

-

C-O-C Stretching: A strong band in the 1120-1050 cm⁻¹ region is a hallmark of the C-O-C ether linkage in the ethoxyethyl group.

-

C-Br Stretching: The absorption corresponding to the C-Br bond is typically found in the fingerprint region, below 800 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

A. Experimental Protocol

1. Sample Introduction and Ionization:

-

Rationale: Gas Chromatography (GC) is an excellent method for introducing a volatile, thermally stable compound like this compound into the mass spectrometer. Electron Ionization (EI) is a common and robust ionization technique that produces a characteristic fragmentation pattern.

-

Procedure:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

2. GC-MS Parameters:

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

B. Mass Spectrum and Fragmentation Analysis

The mass spectrum will show the molecular ion peak and several fragment ions. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic isotopic patterns for bromine-containing fragments.

| m/z | Proposed Fragment |

| 218/220 | [M]⁺, Molecular ion |

| 173/175 | [M - OCH₂CH₃]⁺ |

| 73 | [CH(CH₃)OCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ will appear as a doublet at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This immediately confirms the molecular weight and the presence of one bromine atom.

-

Major Fragmentation Pathways: A key fragmentation is the loss of the ethoxy group (•OCH₂CH₃) to give a fragment at m/z 173/175. Another common fragmentation pathway involves the cleavage of the N-C bond of the ethoxyethyl group, leading to the formation of a stable oxonium ion at m/z 73.

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, FTIR, and MS provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary perspective, from the detailed carbon-hydrogen framework revealed by NMR, to the identification of functional groups by FTIR, and the confirmation of molecular weight and fragmentation patterns by MS. The protocols and interpretations presented in this guide are designed to provide researchers with the foundational knowledge and practical insights necessary to confidently handle and characterize this valuable synthetic intermediate. By understanding the "why" behind the data, scientists can more effectively leverage the chemical potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

The Biological Potential of 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole Derivatives: A Synthetic Gateway to Novel Agrochemicals and Pharmaceuticals

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous commercial drugs and crop protection agents.[1][2] This guide focuses on 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole , a highly versatile chemical intermediate. While not an end-product with inherent biological activity, its strategic design—featuring a stable pyrazole core, a reactive bromine "handle" at the C4 position, and a labile N-protecting group—makes it an invaluable starting point for the synthesis of diverse molecular libraries.[3][4] We will explore the synthetic strategies that leverage this intermediate and survey the vast biological landscape of its potential derivatives, from fungicides and herbicides to anti-inflammatory and antimicrobial agents. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only a review of established activities but also actionable experimental protocols and insights into structure-activity relationships (SAR) to guide future discovery efforts.

Deconstructing the Core Intermediate: A Chemist's Perspective

The utility of this compound (Molecular Formula: C₇H₁₁BrN₂O) stems from its distinct structural components, each serving a specific synthetic purpose.[3] Understanding these components is crucial for designing efficient synthetic routes to novel bioactive compounds.

-

The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of many successful bioactive molecules.[5]

-

The C4-Bromo Group: The bromine atom at the 4-position is the primary point of synthetic diversification. It is an excellent leaving group for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), allowing for the precise introduction of various aryl, heteroaryl, or alkyl substituents.[4][6] This modification is critical for tuning the pharmacological and pharmacokinetic properties of the final compounds.[4]

-

The N1-(1-ethoxyethyl) (EE) Group: This is an acetal protecting group for the pyrazole nitrogen. Its role is to ensure regioselectivity in subsequent reactions, such as metallation or further substitution on the ring. The EE group is stable under many reaction conditions but can be readily removed under mild acidic conditions to yield the free N-H pyrazole, which can be a key pharmacophore or a site for further N-alkylation or N-arylation.[7]

Caption: Key components of the this compound intermediate.

Synthetic Strategy: From Intermediate to Bioactive Library

The primary value of this compound lies in its application as a scaffold for creating large, diverse libraries of novel compounds for high-throughput screening. Transition metal-catalyzed cross-coupling is the most powerful tool for this purpose. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the C4 position of the pyrazole and a boronic acid derivative, is a robust and widely used method.

Workflow for Library Synthesis via Suzuki Coupling

Caption: General workflow for creating a diverse library of 4-aryl-1H-pyrazoles.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative procedure for coupling an aryl boronic acid to the this compound core.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate (2.0 eq.) or potassium carbonate (2.0 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1-(1-ethoxyethyl)-1H-pyrazole derivative.

-

Deprotection (Optional): To remove the ethoxyethyl group, dissolve the purified product in a solvent like tetrahydrofuran (THF) and treat with a dilute aqueous acid (e.g., 2M HCl) at room temperature until TLC or LC-MS indicates complete conversion. Neutralize the reaction, extract with an organic solvent, and purify as needed to obtain the final 4-aryl-1H-pyrazole.

Survey of Potential Biological Activities

By applying the synthetic strategies above, the this compound core can be elaborated into derivatives with potential activity across a wide spectrum of therapeutic and agricultural applications.

Agrochemical Applications

The pyrazole scaffold is a mainstay of the modern agrochemical industry.[6][8][9]

Many commercial fungicides are pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These molecules disrupt fungal respiration. By synthesizing derivatives where the 4-position is substituted with an appropriate aryl or thioether moiety, and the N1 position is alkylated, potent SDHI fungicides can be developed.

| Compound Class | Target Pathogen(s) | Reported Activity (EC₅₀) | Reference |

| Pyrazole-Thiazole Carboxamides | Rhizoctonia cerealis | 5.11 µg/mL (Compound 6d) | [10] |

| Pyrazole Aminopropyl Isothiocyanates | Botrytis cinerea, Rhizoctonia solani | 1.6-7.0 µg/mL (Compound 26) | [11] |

| Pyrazole-Tetrahydroquinoline Derivatives | Gaeumannomyces graminis var. tritici | >90% inhibition at 50 µg/mL | [12] |

Pyrazole derivatives are known to act as herbicides by inhibiting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or Protoporphyrinogen IX oxidase (PPO).[13][14] The substitution pattern on the pyrazole and attached phenyl rings is critical for potent activity.

| Compound Class | Target Weed(s) | Reported Activity | Reference |

| 4-Benzoyl-pyrazole-5-ol Prodrugs | Broadleaf and grass weeds | 100% inhibition at 30 g ai/ha | [13] |

| Pyrazole Amide Derivatives | Digitaria sanguinalis, Setaria viridis | >80% inhibition at 150 g ai/ha | [13] |

| Pyrazole Isothiocyanates | Echinochloa crusgalli, Cyperus iria | EC₅₀ ≈ 65 µg/mL | [15] |

| Pyrazole Ketones | Brassica juncea, Stellaria media | Moderate activity (~50% inhibition) at 150 g/ha | [16] |

The phenylpyrazole class, exemplified by Fipronil, acts by blocking GABA-gated chloride channels in insects, leading to central nervous system toxicity.[17] The substituents at the C4 and N1 positions are crucial for insecticidal potency and selectivity.

| Compound Class | Target Insect(s) | Reported Activity (LC₅₀) | Reference |

| Pyrazole Schiff Bases | Termites | 0.001 µg/mL (Compound 3f) | [17] |

| Pyrazole Amides (Hydrazones) | Plutella xylostella | Notable control at 5 mg L⁻¹ | [18] |

| N-Pyridylpyrazole Thiazoles | Plutella xylostella, Spodoptera exigua | 5.32 mg/L (Compound 7g) | [19] |

| Pyrazole-5-carboxamides | Cotton Bollworm | 60% mortality at 5 mg kg⁻¹ | [20] |

Pharmaceutical Applications

In drug discovery, pyrazoles are renowned for their diverse pharmacological effects.[2][21][22]

The most famous pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. The diaryl-heterocycle structure is key to its activity. Synthesizing 4-aryl pyrazole derivatives is a direct strategy for discovering novel anti-inflammatory agents. These compounds often work by inhibiting pro-inflammatory enzymes like COX or suppressing pro-inflammatory cytokines like TNF-α and IL-6.[5][23]

Derivatives of pyrazole have demonstrated significant activity against various bacterial and fungal pathogens.[2][11] Some compounds act by inhibiting essential enzymes in bacterial fatty acid synthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH).[24]

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| 1-Acetyl-3,5-diphenyl-pyrazoles | E. coli (FabH inhibitors) | Potent inhibition reported | [24] |

| Nitrofuran-containing Pyrazoles | E. coli, S. aureus, C. albicans | Good activity reported | [5] |

| Pyrazole-thiazole derivatives | Candida albicans | Active against C. albicans | [1] |

The pyrazole scaffold is also present in drugs targeting the CNS. For instance, derivatives have been developed as cannabinoid receptor (CB1) antagonists.[25][26] The structure-activity relationship for these compounds is highly specific, requiring particular substituents on the pyrazole ring and its aryl attachments for potent and selective binding.[25]

Experimental Protocol for Biological Screening

Successful discovery campaigns require robust and reproducible biological assays. The following is a foundational protocol for assessing the in vitro antifungal activity of a newly synthesized compound library.

Protocol 2: In Vitro Antifungal Assay (Radial Growth Inhibition)

This protocol is adapted from methodologies used to evaluate pyrazole-based fungicides.[11][27]

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to approximately 45-50 °C in a water bath.

-

Compound Stock Preparation: Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

-

Dosing the Media: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). Ensure thorough mixing. Include a solvent-only control (e.g., DMSO) and a positive control using a known commercial fungicide.

-

Pouring Plates: Pour the treated agar into sterile Petri dishes (9 cm diameter) and allow them to solidify in a laminar flow hood.

-

Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani). Place the mycelial disc, mycelium-side down, in the center of each agar plate.

-

Incubation: Seal the plates with paraffin film and incubate them in a temperature-controlled incubator (e.g., 25 ± 1 °C) until the mycelial growth in the solvent control plate has nearly reached the edge of the dish.

-

Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where:

-

C = Average diameter of the fungal colony in the solvent control plate.

-

T = Average diameter of the fungal colony in the treated plate.

-

-

-

Dose-Response Analysis: For active compounds, perform a dose-response study with a wider range of concentrations to calculate the EC₅₀ value (the concentration that causes 50% inhibition of growth) using probit analysis or other suitable statistical software.

Structure-Activity Relationship (SAR) Insights

Analyzing the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug and agrochemical design.[28] For pyrazole derivatives, several key principles have emerged from decades of research.

Caption: Key positions on the pyrazole ring for SAR studies.

-

N1 Position: Substitution at the N1 position greatly influences pharmacokinetic properties. In many cases, a small alkyl group like methyl is optimal. In others, a larger aryl group (e.g., a dichlorophenyl group) is essential for potent activity, as seen in CB1 antagonists.[25]

-

C3 Position: This position is frequently occupied by a carboxamide or an aryl group. The nature of this substituent is often critical for direct interaction with the target enzyme or receptor.[29]

-

C4 Position: As explored in this guide, this position is ideal for introducing diversity. Small, electron-withdrawing groups like halogens can enhance potency. A trivial change at this position can lead to significant changes in biological activity.[20]

-

C5 Position: This position often requires a substituted phenyl ring to fit into hydrophobic pockets within the target protein. Para-substitution on this phenyl ring is a common strategy to enhance binding affinity.[25][26]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic platform for innovation in both pharmaceutical and agricultural sciences. Its value is not in its own biological profile, but in the vast and diverse chemical space it unlocks. By leveraging robust synthetic methodologies like cross-coupling, researchers can efficiently generate libraries of novel pyrazole derivatives tailored for specific biological targets. The continued exploration of substitutions at the C4-position, combined with modifications at other points on the pyrazole scaffold, will undoubtedly lead to the discovery of next-generation fungicides, herbicides, insecticides, and therapeutic agents. The key to success lies in the integration of efficient synthesis, high-throughput biological screening, and rational, data-driven SAR analysis.

References

- 1. rjpdft.com [rjpdft.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound | 1024120-52-2 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates | MDPI [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. tandfonline.com [tandfonline.com]

- 28. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 29. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Versatility of 4-Bromopyrazoles: A Senior Application Scientist’s Guide to Advanced Synthetic Intermediates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a multitude of approved therapeutics and bioactive molecules.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Within the diverse family of pyrazole building blocks, 4-bromopyrazoles have emerged as exceptionally valuable and versatile synthetic intermediates.[5][6] The strategic placement of a bromine atom at the C4 position provides a reactive handle for a suite of powerful cross-coupling and functionalization reactions, enabling the systematic construction of complex molecular architectures and the exploration of chemical space in drug discovery programs.[5][7]

This guide provides a field-proven perspective on the strategic application of 4-bromopyrazoles in modern organic synthesis. We will move beyond simple procedural descriptions to explore the underlying principles and causal factors that govern reaction outcomes, offering insights to enable robust, reproducible, and innovative synthetic strategies.

The Strategic Advantage of the C4-Bromo Substituent

The utility of a 4-halopyrazole in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the established trend of C-I < C-Br < C-Cl.[7] While 4-iodopyrazoles are often more reactive, they can be more susceptible to side reactions like dehalogenation.[7] Conversely, 4-chloropyrazoles are more stable and cost-effective but demand highly active, specialized catalyst systems for efficient transformation.[7]

4-Bromopyrazole (CAS 2075-45-8) represents a synthetic "sweet spot," offering a judicious balance of reactivity and stability.[6] It is reactive enough to participate in a wide array of transformations under reasonably mild conditions while being less prone to premature degradation or dehalogenation than its iodo-counterpart. This makes it an ideal and reliable starting point for library synthesis and late-stage functionalization efforts.

The following diagram illustrates the central role of 4-bromopyrazole as a gateway intermediate to a diverse range of functionalized pyrazole derivatives, which are accessed through key synthetic transformations discussed in this guide.

Caption: The central role of 4-bromopyrazole in synthetic diversification.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for installing aryl or vinyl substituents at the C4 position of the pyrazole ring.[8][9] Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Causality Behind Experimental Choices

-

Catalyst & Ligand Selection: The choice of the palladium source and, more critically, the phosphine ligand, is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often superior to simpler ligands like PPh₃.[10] Their steric bulk promotes the formation of a monoligated, 12-electron palladium(0) species, which undergoes oxidative addition more readily. Their electron-donating nature accelerates the final reductive elimination step, turning over the catalyst efficiently.

-

The Role of the Base: The base is not merely a stoichiometric reagent; it is crucial for activating the boronic acid in the transmetalation step. However, strong bases can promote a significant side reaction: debromination of the starting material.[10] Therefore, milder bases like K₃PO₄ or CsF are often preferred over NaOH or KOH to suppress this pathway.[10]

-

N-H Acidity and Protection: The N-H proton of an unprotected pyrazole is acidic and can interfere with the catalytic cycle, often exacerbating debromination.[10] In challenging cases, protection of the pyrazole nitrogen (e.g., as a Boc, SEM, or Trityl derivative) can dramatically improve yields and product purity by preventing the formation of an interfering pyrazolate anion.[11][12]

Comparative Data: Suzuki Coupling of 4-Bromopyrazoles

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 80 | 98 | [13] |

| 4-Bromo-1-benzyl-1H-pyrazole | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [9] |

| 4-Bromo-1H-pyrazole | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 110 | 85 | [9] |

| 4-Bromo-1-trityl-1H-pyrazole | (Thiophen-2-yl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 91 | [9] |

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of an N-protected 4-bromopyrazole with an arylboronic acid.

-

Inert Atmosphere Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

-

Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 10:1 ratio) to achieve a substrate concentration of ~0.1 M.

-

Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the 4-arylpyrazole product.

Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira reaction provides a direct and efficient route to 4-alkynylpyrazoles, which are valuable precursors for further transformations and are themselves found in various bioactive compounds.[6][8] The reaction couples a terminal alkyne with an aryl or vinyl halide, employing a dual catalytic system of palladium and copper(I).[14][15]

Causality Behind Experimental Choices

-

Dual Catalytic Cycle: The reaction proceeds via two interconnected catalytic cycles.[14] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The crucial copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This species then engages in transmetalation with the Pd(II)-halide complex.

-

Role of Copper(I) and Amine: The copper(I) cocatalyst is essential for activating the alkyne and facilitating the key transmetalation step. The amine (e.g., triethylamine or diisopropylamine) serves not only as the base to generate the acetylide but also as a solvent and a ligand that can stabilize the catalytic species.

-

Copper-Free Variants: While highly effective, the classic Sonogashira protocol can sometimes be complicated by the homocoupling of the alkyne (Glaser coupling), catalyzed by the copper salt. To circumvent this, copper-free Sonogashira protocols have been developed, which typically require a different choice of base and palladium ligand system to function efficiently.

Field-Proven Protocol: Sonogashira Coupling

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 4-bromopyrazole (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine and THF (typically a 1:2 ratio). Add the terminal alkyne (1.2 equiv) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[16] This reaction is indispensable for synthesizing 4-aminopyrazole derivatives, which are key pharmacophores in many kinase inhibitors and other pharmaceuticals.[4]

Causality Behind Experimental Choices

-

Ligand is Key: As with Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical. Ligands like tBuDavePhos or second-generation biarylphosphine ligands are highly effective.[7][17] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this transformation.[7]

-

Substrate Scope Considerations: The reaction of 4-bromopyrazoles with alkylamines that possess β-hydrogens can be low-yielding due to a competitive β-hydride elimination pathway from the palladium-amide intermediate.[11] In these cases, alternative catalysts (e.g., copper-based systems) or different reaction conditions may be necessary.[17]

Comparative Data: Buchwald-Hartwig Amination of 4-Bromopyrazoles

| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromo-1H-pyrazole | Morpholine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 91 | [18] |

| 4-Bromo-1-trityl-1H-pyrazole | Aniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 95 | [17] |

| 4-Bromo-1-trityl-1H-pyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 85 | [17] |

| 4-Bromo-1H-pyrazole | 2-Aminopyridine | Pd precatalyst / cataCXium A | NaOtBu | Dioxane | 110 | 95 | [18] |

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere Setup: In a glovebox, charge a reaction tube with sodium tert-butoxide (1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv), and the appropriate phosphine ligand (e.g., tBuDavePhos, 0.10 equiv).[7]

-

Reagent Addition: Add the 4-bromopyrazole (1.0 equiv) and anhydrous toluene. Finally, add the amine coupling partner (1.2 equiv).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.[7] Monitor for completion by LC-MS.

-

Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.

Directed Lithiation and Electrophilic Quench

Beyond transition metal catalysis, the bromine atom on a protected 4-bromopyrazole can direct regioselective lithiation at the C5 position. This strategy provides access to vicinally disubstituted pyrazoles that can be difficult to obtain otherwise.

Causality Behind Experimental Choices

-

Protecting Group as a Directed Metalation Group (DMG): A phenylsulfonyl protecting group on the pyrazole nitrogen is particularly effective for this transformation.[19] It is sufficiently electron-withdrawing to increase the acidity of the C5 proton and can coordinate the lithium reagent, directing the deprotonation to the adjacent position.

-

Regioselectivity: The reaction with an organolithium reagent like phenyl-lithium or n-BuLi selectively abstracts the proton at C5, generating a 5-lithio-4-bromopyrazole intermediate.[19] This potent nucleophile can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group at the C5 position.[19]

-

Deprotection: The phenylsulfonyl group can be readily cleaved under alkaline conditions, revealing the N-H pyrazole.[19]

Conclusion

4-Bromopyrazoles are not merely simple building blocks; they are powerful and versatile intermediates that serve as a linchpin in modern synthetic strategies. Their balanced reactivity makes them ideal substrates for a host of high-yielding and predictable transformations, most notably palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By understanding the mechanistic principles and the causal factors behind the selection of catalysts, ligands, and reaction conditions, researchers can fully exploit the synthetic potential of 4-bromopyrazoles to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and materials.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A-Z Guide to N-Protected Pyrazole Building Blocks: Strategy and Application in Drug Discovery

Introduction: The Pyrazole Core and the Necessity of Strategic Protection

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its remarkable metabolic stability and versatile substitution patterns have cemented its status as a "privileged scaffold" in drug discovery.[1][2][3] A multitude of blockbuster drugs, from the anti-inflammatory celecoxib to kinase inhibitors like ruxolitinib, feature this versatile core, highlighting its importance in treating a wide range of diseases including cancer, viral infections, and hypertension.[1][4][5][6]

However, the very feature that makes pyrazole so attractive—its two reactive nitrogen atoms—also presents a fundamental synthetic challenge: regioselectivity.[7][8] When an unsymmetrically substituted pyrazole is subjected to N-alkylation or N-arylation, the reaction can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that are difficult to separate.[7][8][9] This lack of control can severely hamper the efficiency of a synthetic route, making the development of complex, multi-step syntheses untenable.

This is where the strategic implementation of N-protecting groups becomes paramount. By temporarily "masking" one of the nitrogen atoms, a chemist can direct subsequent reactions to the desired position with high precision. This guide provides an in-depth exploration of the most critical N-protecting groups for pyrazole building blocks, detailing not just the protocols for their use but the underlying chemical principles that govern their selection and application. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in designing robust and efficient synthetic strategies.

The Core Challenge: Overcoming Pyrazole Regioselectivity

The N-functionalization of an unsymmetrically substituted pyrazole with an electrophile (E+) inherently leads to a regiochemical challenge. The similar nucleophilicity of the two ring nitrogens results in the formation of two distinct product isomers.[8] This necessitates either a tedious separation process or a more elegant, strategic solution through protection.

Caption: The inherent regioselectivity problem in pyrazole N-functionalization.

By installing a protecting group (PG), we can effectively block one nitrogen, forcing the electrophile to react exclusively at the other, available position. Subsequent removal of the protecting group then reveals the desired, single-isomer product.

A Strategist's Guide to Common Pyrazole N-Protecting Groups

The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[10][11] The concept of orthogonality —where different protecting groups can be removed in any order without interfering with each other—is crucial for complex syntheses.[10][12][13][14]

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for nitrogen heterocycles due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[15][16]

-

Installation: The Boc group is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[16][17] The use of greener catalysts like PEG-400 has also been reported to give excellent yields.[17][18]

-

Stability: Boc-protected pyrazoles are robust and compatible with a wide array of synthetic transformations, including many organometallic cross-coupling reactions, reductions, and oxidations.

-

Deprotection: The Boc group is classically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[16] Interestingly, selective deprotection of N-Boc pyrazoles (while other N-Boc heterocycles like indoles remain intact) can be achieved using sodium borohydride (NaBH₄) in ethanol, offering a valuable orthogonal cleavage strategy.[15][19][20]

The Bulky Director: Trityl (Triphenylmethyl, Tr) Group

The sterically demanding trityl group is an excellent choice when steric hindrance is needed to direct a reaction or to selectively protect a primary amine over secondary ones.[21][22] Its bulk can significantly influence the regioselectivity of subsequent substitutions on the pyrazole ring.

-

Installation: Trityl protection is achieved by reacting the pyrazole with trityl chloride (Tr-Cl) in the presence of a non-nucleophilic base such as pyridine or diisopropylethylamine (DIPEA).[21][23]

-

Stability: The trityl group is stable to basic, reductive, and oxidative conditions but is highly sensitive to acid.

-

Deprotection: Removal is readily accomplished under mild acidic conditions, often with dilute TFA or formic acid, which cleaves the group to form the highly stable trityl cation.[21][24]

The Orthogonal Specialist: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers a unique deprotection pathway, making it an excellent component of an orthogonal protection strategy.[12] It provides robust protection under a variety of conditions where other common groups might be cleaved.

-

Installation: The pyrazole nitrogen is protected by reaction with SEM-Cl and a base like sodium hydride (NaH) or DIPEA in an aprotic solvent.

-

Stability: SEM-protected pyrazoles are stable to a broad range of non-acidic reagents, including organometallics, hydrides, and mild oxidizing/reducing agents.[25][26]

-

Deprotection: The SEM group's key advantage is its unique cleavage mechanism. It can be removed under acidic conditions (e.g., HCl, SnCl₄) or, more importantly, with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[25][26][27] This fluoride-mediated cleavage is orthogonal to acid-labile (Boc, Trityl) and base-labile groups, providing exceptional strategic flexibility.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. jocpr.com [jocpr.com]

- 13. fiveable.me [fiveable.me]

- 14. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. books.rsc.org [books.rsc.org]

- 17. japsonline.com [japsonline.com]

- 18. [PDF] Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst | Semantic Scholar [semanticscholar.org]

- 19. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. total-synthesis.com [total-synthesis.com]

- 22. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 23. acgpubs.org [acgpubs.org]

- 24. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 25. total-synthesis.com [total-synthesis.com]

- 26. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Ethoxyethyl Group: A Strategic Asset in Pyrazole Chemistry

An In-depth Technical Guide on the Stability and Utility of the Ethoxyethyl Protecting Group for Researchers, Scientists, and Drug Development Professionals.

In the multifaceted world of heterocyclic chemistry, the pyrazole nucleus stands as a cornerstone, featuring prominently in pharmaceuticals, agrochemicals, and materials science. The strategic manipulation of this privileged scaffold often necessitates the temporary masking of the acidic N-H proton to ensure regioselectivity and prevent undesirable side reactions during synthetic transformations. Among the arsenal of nitrogen-protecting groups, the 1-(1-ethoxyethyl) (EE) group has emerged as a versatile and reliable tool for the transient protection of pyrazoles. This technical guide provides a comprehensive analysis of the stability, application, and deprotection of the EE group in the context of pyrazole chemistry, offering field-proven insights for its effective implementation in complex synthetic endeavors.

The Ethoxyethyl Acetal: A Balance of Stability and Labile Cleavage

The ethoxyethyl protecting group is an acetal, a class of functional groups renowned for their characteristic stability profile.[1][2] This inherent stability makes the EE group robust under a variety of reaction conditions that are frequently encountered in synthetic organic chemistry, including strongly basic and organometallic environments.[3] However, the true utility of the EE group lies in its facile cleavage under mild acidic conditions, allowing for the timely unmasking of the pyrazole N-H.[3][4][5] This delicate balance of stability and controlled lability is central to its strategic application in multi-step syntheses.

The introduction of the EE group onto the pyrazole nitrogen is typically achieved through an acid-catalyzed addition of the pyrazole to ethyl vinyl ether.[4][5] This reaction proceeds via the protonation of the vinyl ether to generate a resonance-stabilized carbocation, which is then attacked by the nucleophilic pyrazole nitrogen. Subsequent deprotonation yields the stable N-ethoxyethyl pyrazole.[3]

The deprotection, conversely, is an acid-catalyzed hydrolysis that reverses this process.[3][4] The acetal is protonated, leading to the elimination of ethanol and the formation of an oxonium ion. Nucleophilic attack by water and subsequent loss of a proton regenerates the pyrazole and produces acetaldehyde and ethanol as byproducts.[3]

Stability Profile of N-Ethoxyethyl Pyrazoles

A thorough understanding of the stability of the N-ethoxyethyl pyrazole moiety is paramount for its successful deployment in a synthetic sequence. The following table summarizes its stability under various commonly employed reaction conditions.

| Condition Category | Reagent/Condition | Stability of N-Ethoxyethyl Pyrazole | Citation |

| Acidic Conditions | |||

| Mild Aqueous Acid (e.g., 20% Acetic Acid in THF/H₂O) | Labile | [3] | |

| Stronger Acids (e.g., Trifluoroacetic Acid in DCM) | Labile | [6] | |

| Lewis Acids | Potentially Labile | [7][8] | |

| Basic Conditions | |||

| Strong Bases (e.g., KOH in boiling benzene) | Stable | [4] | |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | [3] | |

| Palladium-Catalyzed Cross-Coupling | |||

| Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, NEt₃) | Stable | [4] | |

| Reducing Agents | |||

| Sodium Borohydride (NaBH₄) | Generally Stable | [9][10] | |

| Lithium Aluminum Hydride (LiAlH₄) | Stable | [2] |